molecular formula C7H16ClNO2 B2795211 6-Aminoheptanoic acid hydrochloride CAS No. 854217-66-6

6-Aminoheptanoic acid hydrochloride

Cat. No. B2795211
CAS RN: 854217-66-6
M. Wt: 181.66
InChI Key: AFEKDKLUJJQBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminoheptanoic acid hydrochloride is a lysine analog . It promotes rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It is reported to inhibit plasminogen binding to activated platelets . It also plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry .


Synthesis Analysis

The synthesis of 6-Aminoheptanoic acid hydrochloride is still based on the methods of the 1960s . The methods consist in the hydrolysis of ε-caprolactam under acidic or basic conditions, and then purification with ion exchange resins . The acid is obtained in the form of a salt . Sattler et al. used six isolated enzymes to biosynthesize aminohexanoic acid from cyclohexanol .


Molecular Structure Analysis

6-Aminoheptanoic acid is an ω-amino acid with a hydrophobic, flexible structure . This synthetic lysine derivative, without an α-amino group, plays a significant role in the chemical synthesis of modified peptides and various biologically active structures .


Chemical Reactions Analysis

6-Aminoheptanoic acid is mainly used clinically as an antifibrinolytic drug . It plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry . It is also often used as a linker in various biologically active structures .


Physical And Chemical Properties Analysis

6-Aminoheptanoic acid has a molecular formula of C7H15NO2 . It has an average mass of 145.199 Da and a monoisotopic mass of 145.110275 Da .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Aminoheptanoic acid hydrochloride, focusing on six unique applications:

Peptide Synthesis

6-Aminoheptanoic acid hydrochloride is widely used in peptide synthesis as a building block. Its flexible structure allows it to be incorporated into peptides, enhancing their stability and bioactivity. This application is crucial in developing therapeutic peptides and studying protein interactions .

Antifibrinolytic Agent

One of the primary clinical applications of 6-Aminoheptanoic acid hydrochloride is as an antifibrinolytic agent. It helps prevent excessive bleeding by inhibiting enzymes that dissolve blood clots. This property makes it valuable in surgeries and treating conditions like hemophilia .

Corrosion Inhibition

6-Aminoheptanoic acid hydrochloride has been studied for its potential as a corrosion inhibitor. When released from its aluminum tri-polyphosphate intercalate, it forms a protective layer on steel surfaces, significantly reducing corrosion in saline environments. This application is particularly relevant in the field of materials science and engineering .

Nylon Production

In the industrial sector, 6-Aminoheptanoic acid hydrochloride serves as a precursor in the production of nylon-6 and nylon-66. Its role in synthesizing these polyamides is crucial for manufacturing various textiles and plastics, highlighting its importance in polymer chemistry .

Biodegradable Polymers

Research has explored the use of 6-Aminoheptanoic acid hydrochloride in creating biodegradable polymers. These polymers are environmentally friendly alternatives to traditional plastics, offering potential applications in packaging, agriculture, and medical devices .

Drug Delivery Systems

The compound is also utilized in developing drug delivery systems. Its ability to form stable complexes with drugs enhances the delivery and release profiles of therapeutic agents. This application is significant in improving the efficacy and safety of pharmaceuticals .

Future Directions

There is a growing demand to develop sustainable synthetic routes that allow high substrate conversion and product yield, with reduced waste generation and energy consumption . The one-pot (bio)synthesis of 6-aminohexanoic acid from cyclohexane would offer a greener and more sustainable process route .

properties

IUPAC Name

6-aminoheptanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(8)4-2-3-5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEKDKLUJJQBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854217-66-6
Record name 6-aminoheptanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.